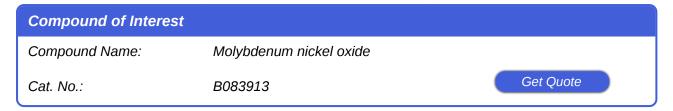


Application of Nickel Molybdate (NiMoO4) in Hydrodesulfurization Catalysis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the refining of petroleum products, aimed at removing sulfur-containing compounds. The stringent environmental regulations on sulfur content in fuels necessitate the development of highly efficient HDS catalysts. Nickel molybdate (NiMoO4) has emerged as a promising precursor for the active sulfide catalysts used in this process. When sulfided, NiMoO4 transforms into a highly active "Ni-Mo-S" phase, which is proficient in cleaving carbon-sulfur bonds. This document provides detailed application notes and experimental protocols for the use of NiMoO4 in HDS catalysis.

Core Concepts and Mechanism

The catalytic activity of NiMoO₄-derived catalysts in HDS is attributed to the formation of the Ni-Mo-S phase upon sulfidation. The precursor's crystalline phase is crucial, with the β -NiMoO₄ phase generally considered a better precursor than the α -NiMoO₄ phase for HDS reactions.[1] [2] This is because the sulfidation of the Mo component in the β -phase is more extensive, leading to the formation of more active MoS₂-type species.[1] The Ni atoms act as promoters, enhancing the catalytic activity of the MoS₂ sites.



The hydrodesulfurization of organosulfur compounds, such as dibenzothiophene (DBT) and its derivatives, primarily proceeds through two main reaction pathways:

- Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds in the sulfur-containing molecule, leading to the removal of sulfur as H₂S and the formation of a hydrocarbon. For DBT, the DDS pathway yields biphenyl.
- Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing
 molecule is first hydrogenated, followed by the cleavage of the C-S bonds. For DBT, the
 HYD pathway proceeds through intermediates like tetrahydrodibenzothiophene (THDBT)
 and results in the formation of cyclohexylbenzene (CHB).[3]

The selectivity towards either the DDS or HYD pathway is influenced by the catalyst composition, support material, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of NiMoO4 Catalyst via Hydrothermal Method

This protocol describes the synthesis of rod-like NiMoO₄ nanostructures on a nickel foam (NF) support, which can then be sulfided for HDS applications.

Materials:

- Nickel foam (NF)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Ultrapure water
- Ethanol
- Hydrochloric acid (HCl)
- Autoclave



Vacuum oven

Procedure:

- Substrate Preparation:
 - Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
 - Clean the NF pieces by sequential ultrasonication in a suitable solvent (e.g., acetone),
 hydrochloric acid (to remove the oxide layer), dehydrated alcohol, and distilled water.
 - Dry the cleaned NF substrates in a vacuum oven at 60 °C.[4]
- Hydrothermal Synthesis:
 - Prepare a precursor solution by dissolving nickel nitrate and ammonium molybdate in ultrapure water. The molar ratio of Ni:Mo should be optimized based on the desired stoichiometry.
 - Place the dried NF substrates into a Teflon-lined stainless-steel autoclave.
 - Pour the precursor solution into the autoclave, ensuring the NF substrates are fully submerged.
 - Seal the autoclave and heat it to 150 °C for 6 hours.[4]
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
- Post-Synthesis Treatment:
 - Carefully remove the coated NF substrates from the autoclave.
 - Rinse the samples multiple times with dehydrated alcohol and distilled water to remove any unreacted precursors.
 - Dry the final NiMoO₄/NF samples at 60 °C for 12 hours.[4]

Protocol 2: Catalyst Sulfidation



This protocol outlines the process of converting the oxide precursor (NiMoO₄) into the active sulfide phase (Ni-Mo-S).

Materials:

- NiMoO₄ catalyst (prepared as in Protocol 1 or other methods)
- Fixed-bed reactor
- Gas mixture of H₂S/H₂ (e.g., 10% H₂S in H₂)
- Furnace with temperature controller

Procedure:

- · Catalyst Loading:
 - Load a known amount of the NiMoO₄ catalyst into a fixed-bed reactor.
- Sulfidation Process:
 - Heat the reactor to 400 °C under a flow of the H₂S/H₂ gas mixture. A typical temperature ramp is 6 °C/min.
 - Maintain the temperature at 400 °C for a specified duration, typically 1-4 hours, to ensure complete sulfidation.[5]
 - After sulfidation, cool the reactor down to the desired reaction temperature for HDS activity testing under the H₂S/H₂ flow.

Protocol 3: Hydrodesulfurization Activity Testing

This protocol describes the evaluation of the catalytic activity of the sulfided Ni-Mo-S catalyst using a model sulfur compound like dibenzothiophene (DBT).

Materials:

Sulfided Ni-Mo-S catalyst



- Fixed-bed reactor system with a furnace, mass flow controllers, and a liquid feed pump
- Model feed solution: Dibenzothiophene (DBT) dissolved in a suitable solvent (e.g., decalin or hexadecane) at a known concentration.
- Hydrogen (H₂) gas
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a sulfurselective detector.

Procedure:

- Reaction Setup:
 - The sulfided catalyst is already in the fixed-bed reactor from Protocol 2.
 - Set the reaction temperature (e.g., 300-400 °C) and pressure (e.g., 3-5 MPa).
 - Introduce a continuous flow of hydrogen gas at a specific flow rate.
 - Start pumping the model feed solution into the reactor at a defined liquid hourly space velocity (LHSV).
- Product Collection and Analysis:
 - Allow the reaction to reach a steady state.
 - Collect the liquid product downstream of the reactor after cooling and pressure reduction.
 - Analyze the liquid product using a gas chromatograph to determine the conversion of DBT and the product distribution (e.g., biphenyl, tetrahydrodibenzothiophene, cyclohexylbenzene).
- Data Analysis:
 - Calculate the HDS conversion of DBT using the following formula: Conversion (%) =
 [(Initial concentration of DBT Final concentration of DBT) / Initial concentration of DBT] x
 100



 Determine the selectivity towards the DDS and HYD pathways based on the product distribution.

Data Presentation

The performance of NiMoO₄-based HDS catalysts can be evaluated based on several key parameters. The following tables summarize representative quantitative data from the literature.

Catalyst	Support	Synthesis Method	BET Surface Area (m²/g)	Pore Volume (cm³/g)	Reference
NiMo-0.5	None	PVP-assisted	144	-	[2]
NiMo/OCPf	Carbon	Impregnation	-	-	[6]
NiMo/Al- Y30S13	Yolk-shell Silica	Impregnation	-	-	[7]
NiMoO4	None	Calcination of oxalate complex	-	-	[8]

Catalyst	Model Compound	Reaction Temperatur e (°C)	HDS Conversion (%)	DDS/HYD Ratio	Reference
NiMo/Al- Y30S13	DBT	-	50.4	2.70	[7]
NiMo/Al- Y30S13	4,6-DMDBT	-	27.1	-	[7]
Pd-Ni- Mo/Al ₂ O ₃	DBT	380	up to 97	-	[9]
NiMo-WAC2	Heavy Naphtha	290	>99.6 (to <10 ppm S)	-	



Visualizations Experimental Workflow

Caption: Experimental workflow for NiMoO4 HDS catalyst synthesis and testing.

HDS Reaction Pathways for Dibenzothiophene (DBT)

Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene.

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References

- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanocrystalline Sulfided NiMoW Catalyst Supported on Mesoporous Aluminas for the Hydrodesulfurization of 4,6-Dimethyldibenzothiophene [mdpi.com]
- 6. Frontiers | Synthesis and Characterization of NiMo Catalysts Supported on Fine Carbon Particles for Hydrotreating: Effects of Metal Loadings in Catalyst Formulation [frontiersin.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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